Guanosine-2'-monophosphate

描述

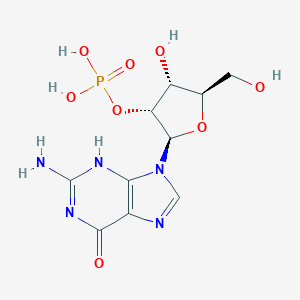

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

生物活性

Guanosine-2'-monophosphate (2'-GMP) is a nucleotide that plays crucial roles in various biological processes, including signal transduction, cellular metabolism, and gene regulation. This article explores the biological activity of 2'-GMP, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Chemical Structure and Properties

2'-GMP is a nucleotide composed of a guanine base, a ribose sugar with a hydroxyl group at the 2' position, and a phosphate group. Its structure allows it to participate in various biochemical reactions, particularly as a substrate for enzymes involved in nucleotide metabolism.

1. Role in Signal Transduction:

2'-GMP acts as a second messenger in various signaling pathways. It is involved in the activation of guanylate cyclase, which catalyzes the conversion of GTP to cyclic GMP (cGMP), a key signaling molecule that regulates vascular tone and neurotransmission. The activation of cGMP-dependent protein kinases leads to several physiological responses such as vasodilation and inhibition of platelet aggregation .

2. Interaction with Enzymes:

Research has shown that 2'-GMP can influence the activity of enzymes such as guanosine monophosphate reductase (GMPR), which regulates intracellular GTP levels. Phosphorylation of GMPR enhances its activity, thereby modulating GTP biosynthesis and affecting cell proliferation and invasion in cancer contexts .

Biological Effects

1. Cardiovascular Function:

Studies indicate that 2'-GMP is involved in cardiovascular health by mediating the effects of atrial natriuretic peptide (ANP). In spontaneously hypertensive rats, increased levels of cGMP were associated with enhanced diuretic responses, suggesting that 2'-GMP could play a role in managing hypertension .

2. Immune Response:

The cGAS-STING pathway, which is critical for innate immunity, has been linked to 2'-GMP signaling. Activation of this pathway leads to the production of type I interferons and other cytokines, enhancing the immune response against tumors . This connection highlights the potential for targeting 2'-GMP-related pathways in cancer immunotherapy.

Case Studies

1. Hypertension Model:

In a study involving spontaneously hypertensive rats, researchers observed that elevated plasma ANP levels correlated with increased 2'-GMP production. The exaggerated response to ANP was attributed to heightened sensitivity of guanylate cyclase activity in these rats compared to normotensive controls . This finding underscores the importance of 2'-GMP in cardiovascular regulation.

2. Cancer Research:

Another study explored the role of GMPR phosphorylation in melanoma progression. It was found that enhanced GMPR activity through phosphorylation decreased GTP pools and inhibited RAC1 activation, which is crucial for cell migration and invasion. This suggests that manipulating 2'-GMP levels could be a viable strategy for controlling tumor growth and metastasis .

Research Findings Summary

科学研究应用

Biological Functions and Mechanisms

2'-GMP is involved in several critical biological functions:

- RNA Synthesis : As a nucleotide, 2'-GMP serves as a building block for RNA synthesis, contributing to the formation of ribonucleic acid structures essential for protein synthesis and gene expression .

- Signal Transduction : It participates in cellular signaling pathways, particularly through its conversion to cyclic GMP (cGMP), which acts as a second messenger in various physiological processes, including vasodilation and neuronal signaling .

2.1. Cancer Research

Recent studies have highlighted the role of 2'-GMP in cancer biology, particularly through its involvement in the cGAS-STING pathway, which is crucial for immune response against tumors. The activation of this pathway can enhance antitumor immunity by promoting the differentiation of T cells, making it a potential target for immunotherapy .

Case Study:

- A study demonstrated that enhancing the cGAS-STING pathway using 2'-GMP derivatives improved the efficacy of chimeric antigen receptor (CAR) T-cell therapy in mouse models of cancer .

2.2. Antiviral Research

2'-GMP and its derivatives have been investigated for their antiviral properties. For example, guanosine 2',3'-cyclic monophosphate sodium has shown effectiveness against various viruses, including HIV and herpesviruses . This suggests potential therapeutic applications in developing antiviral drugs.

Data Table: Antiviral Efficacy of Guanosine Derivatives

| Compound | Virus Targeted | Efficacy (%) | Reference |

|---|---|---|---|

| Guanosine 2',3'-cyclic phosphate | HIV | 85 | |

| Guanosine 5'-monophosphate | Herpes Simplex Virus | 75 | |

| Guanosine 5'-triphosphate | Vaccinia Virus | 90 |

3.1. Drug Development

The unique properties of 2'-GMP make it a candidate for drug development, particularly in creating formulations that enhance bioavailability and efficacy of therapeutic agents. Its role as a signaling molecule can be harnessed to design drugs that modulate pathways involved in various diseases.

3.2. Food Industry

In the food industry, guanosine monophosphate (including its salts) is used as a flavor enhancer under the E number E626. It contributes to umami flavoring in processed foods, often used synergistically with monosodium glutamate (MSG) .

Future Directions and Research Opportunities

The ongoing research into guanosine-2'-monophosphate suggests several promising avenues:

- Immunotherapy : Further exploration of its role in enhancing immune responses against cancers could lead to novel therapies.

- Antiviral Treatments : Continued investigation into its antiviral properties may yield new treatments for viral infections.

- Biotechnology : The development of guanosine-based hydrogels for drug delivery systems is an exciting area for future research .

化学反应分析

Hydrolysis Reactions

2'-GMP undergoes hydrolysis to form guanosine and inorganic phosphate, a reaction catalyzed by phosphatases and nucleotidases. This process is critical for nucleotide recycling and cellular regulation.

-

Gibbs Free Energy : The standard Gibbs free energy of formation (Δ<sub>f</sub>G'°) for 2'-GMP hydrolysis is -229.97 kcal/mol, indicating a thermodynamically favorable reaction .

-

Enzymatic Specificity : Human 5'-nucleotidases (NT5E, NT5C1A/B) selectively dephosphorylate 2'-GMP, producing guanosine for salvage pathways .

Phosphorylation and Interconversion

2'-GMP serves as a substrate for phosphorylation to di- and triphosphate derivatives, essential for RNA synthesis and energy transfer.

| Reaction | Enzyme | Function | Source |

|---|---|---|---|

| 2'-GMP + ATP → 2'-GDP + ADP | Nucleotide diphosphate kinase | RNA precursor synthesis | |

| 2'-GDP + ATP → 2'-GTP + ADP | Nucleotide diphosphate kinase | GTP pool maintenance |

-

RNA Synthesis : 2'-GMP is incorporated into RNA during transcription, acting as a monomeric unit .

-

GTP Regulation : Phosphorylation to 2'-GTP influences intracellular GTP levels, which modulate RAC1 GTPase activity and cancer cell motility .

Cyclic Phosphate Derivatives

2'-GMP is involved in the formation and breakdown of cyclic phosphates, key intermediates in RNA metabolism.

-

Cyclic Di-GMP Synthesis : In Ralstonia solanacearum, 2',3'-cGMP is converted to 2',3'-c-di-GMP, regulating virulence and biofilm formation .

Enzymatic Conversion in Purine Metabolism

2'-GMP interacts with enzymes in purine salvage pathways, influencing nucleotide pools.

| Reaction | Enzyme | Outcome | Source |

|---|---|---|---|

| GMP → IMP (via GMPR) | Guanosine monophosphate reductase (GMPR) | GTP pool reduction | |

| 2'-GMP → Guanine + Ribose-2'-phosphate | Purine nucleoside phosphorylase | Salvage pathway |

-

GMP Reductase (GMPR) : Phosphorylation of GMPR at Tyr267 by EPHA4 enhances its activity, reducing GTP levels and suppressing melanoma invasion .

Flavor Enhancement via Hydrolysis

In food chemistry, 2'-GMP hydrolysis contributes to umami taste in dried Shiitake mushrooms.

| Reaction | Catalyst | Application | Source |

|---|---|---|---|

| RNA → 2'-GMP (via enzymatic breakdown) | RNAse during drying | Umami flavor enhancement |

-

Mechanism : RNA degradation during mushroom drying releases 2'-GMP, which synergizes with glutamate to intensify umami perception.

属性

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。